molecular formula C26H26N2O4 B10933586 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10933586
M. Wt: 430.5 g/mol
InChI Key: WXEAIVPONPLWCC-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and one 3-methylphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted phenylhydrazines with diketones under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The choice of reagents, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:

  • 3,5-bis(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both 3,4-dimethoxyphenyl and 3-methylphenyl groups may confer unique properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2O4/c1-17-7-6-8-20(13-17)28-22(19-10-12-24(30-3)26(15-19)32-5)16-21(27-28)18-9-11-23(29-2)25(14-18)31-4/h6-16H,1-5H3

InChI Key

WXEAIVPONPLWCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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